

# Protocol for Using Vitapex as an Intracanal Medicament in Longitudinal Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Vitapex  |           |
| Cat. No.:            | B1194480 | Get Quote |

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of **Vitapex**, a calcium hydroxide and iodoform-based paste, as an intracanal medicament in longitudinal studies. The protocol is synthesized from various clinical and radiographic evaluations to ensure a comprehensive guide for researchers.

### Introduction

**Vitapex** is a widely used intracanal medicament, particularly in pediatric dentistry for the treatment of non-vital primary teeth.[1][2] Its formulation, combining calcium hydroxide (30.3%), iodoform (40.4%), and silicone oil (22.4%), provides both antibacterial properties and the potential to promote hard tissue formation.[3] The material is designed to be resorbable at a rate similar to the physiologic resorption of primary tooth roots, making it a suitable option for pulpectomies in the deciduous dentition.[4] This protocol outlines the procedures for its application in longitudinal studies to ensure consistency and comparability of data.

# Data Presentation: Clinical and Radiographic Success Rates

The following tables summarize the quantitative data from various longitudinal and retrospective studies on the success rates of **Vitapex** as a pulpectomy filling material in primary







teeth.

Table 1: Clinical Success Rates of Vitapex in Primary Teeth at Different Follow-up Intervals



| Study                                                  | Follow-up Period | Number of Teeth | Clinical Success<br>Rate (%) |
|--------------------------------------------------------|------------------|-----------------|------------------------------|
| Rai R, et al. (2019)[5]                                | 3 Months         | 35              | 100%                         |
| Rai R, et al. (2019)[5]                                | 6 Months         | 35              | 100%                         |
| Chen XX, et al. (as cited in Rana MJ, et al., 2016)[6] | 6 Months         | N/A             | 100%                         |
| Chen XX, et al. (as cited in Rana MJ, et al., 2016)[6] | 12 Months        | N/A             | 94.5%                        |
| Nakornchai S, et al.<br>(2010)[7]                      | 12-24 Months     | N/A             | 95.7%                        |
| Sirimaharaj V & Sinsoon-torn (2008)[7]                 | 12-22 Months     | N/A             | 96-100%                      |
| Mortazavi M &<br>Mesbahi M (2004)[7]                   | 12-22 Months     | N/A             | 96-100%                      |
| Ozalp N, et al. (2005) [7]                             | 12-22 Months     | N/A             | 96-100%                      |
| Nurko C & Garcia-<br>Godoy F (1999)[7][8]              | 3-22 Months      | 33              | 100%                         |
| Rana MJ, et al. (2016)<br>[6]                          | 3 Months         | 50              | 88%                          |
| Smaïl-Faugeron V, et al. (2023)[1][9]                  | 12 Months        | 647             | 88.9%                        |
| Smaïl-Faugeron V, et al. (2023)[1][9]                  | 24 Months        | 647             | 68.1%                        |
| Smaïl-Faugeron V, et al. (2023)[1][9]                  | 36-60 Months     | 647             | 53.8%                        |



Table 2: Radiographic Success Rates of **Vitapex** in Primary Teeth at Different Follow-up Intervals

| Study                                                  | Follow-up Period | Number of Teeth | Radiographic<br>Success Rate (%) |
|--------------------------------------------------------|------------------|-----------------|----------------------------------|
| Rai R, et al. (2019)[5]                                | 3 Months         | 35              | 97.14%                           |
| Rai R, et al. (2019)[5]                                | 6 Months         | 35              | 97.14%                           |
| Chen XX, et al. (as cited in Rana MJ, et al., 2016)[6] | 6 Months         | N/A             | 80.4%                            |
| Chen XX, et al. (as cited in Rana MJ, et al., 2016)[6] | 12 Months        | N/A             | 60.7%                            |
| Nakornchai S, et al.<br>(2010)[7]                      | 12 Months        | N/A             | 56%                              |
| Trairatvorakul C & Chunlasikaiwan S (2008)[7]          | 12-24 Months     | N/A             | 89%                              |
| Ozalp N, et al. (2005) [7]                             | 12-22 Months     | N/A             | 100%                             |
| Nurko C & Garcia-<br>Godoy F (1999)[7]                 | 12-22 Months     | N/A             | 100%                             |
| Smaïl-Faugeron V, et al. (2023)[1][9]                  | 12 Months        | 647             | 88.9%                            |
| Smaïl-Faugeron V, et al. (2023)[1][9]                  | 24 Months        | 647             | 68.1%                            |
| Smaïl-Faugeron V, et al. (2023)[1][9]                  | 36-60 Months     | 647             | 53.8%                            |

## **Experimental Protocols**



#### **Patient Selection**

- Inclusion Criteria:
  - Children aged 4-9 years with necrotic primary molars.[5]
  - Teeth with deep caries, abscesses, or fistulas indicating irreversible pulpitis or necrotic pulp.
  - Absence of systemic disease.[10]
  - Restorable tooth with at least two-thirds of the root length remaining.
- Exclusion Criteria:
  - Advanced pathological root resorption.
  - Severe tooth mobility.
  - Loss of bone support or involvement of the permanent tooth germ.
  - Internal root resorption.[3]
  - Inadequate bone support.[10]

## Pulpectomy and Vitapex Application Protocol (One-Visit Technique)

- Anesthesia and Isolation:
  - Administer local anesthesia.
  - Isolate the tooth with a rubber dam to prevent contamination.
- Access Cavity Preparation:
  - Remove all carious tissue.
  - Create an access cavity to expose the pulp chamber and locate the root canal orifices.



- Pulp Extirpation and Canal Instrumentation:
  - Remove necrotic coronal pulp tissue using a sterile excavator or a slow-speed round bur.
  - Use barbed broaches to remove radicular pulp tissue.
  - Establish the working length, typically 1-2 mm short of the radiographic apex.
  - Enlarge the root canals using endodontic files up to a minimum size of #35 or #40.[4][11]
- Root Canal Irrigation and Disinfection:
  - Irrigate the canals copiously with 1-2.5% sodium hypochlorite solution.
  - A final rinse with sterile saline solution can be used to neutralize the sodium hypochlorite.
  - Dry the canals thoroughly with sterile paper points.
- Obturation with Vitapex:
  - Insert the pre-packed Vitapex syringe tip into the canal, close to the apex.
  - Gently inject the paste into the canal until it is filled and a reverse flow is observed in the pulp chamber.
  - Slowly withdraw the syringe while continuing to inject to avoid the formation of voids.
  - Remove excess **Vitapex** from the pulp chamber with a sterile cotton pellet.
- Final Restoration:
  - Place a suitable restorative material, such as a stainless steel crown, to ensure a coronal seal and prevent reinfection.

### **Longitudinal Follow-up and Outcome Assessment**

Follow-up Schedule:



- Clinical and radiographic evaluations should be performed at regular intervals, such as 3,
   6, 12, 24, 36, and 60 months post-treatment.[1][5][9]
- Clinical Assessment:
  - Evaluate for the absence of pain, tenderness to percussion, swelling, fistula, and pathological mobility.
- Radiographic Assessment:
  - Take periapical radiographs at each follow-up visit.
  - Assess for the resolution of any pre-existing periapical or furcal radiolucencies.
  - Monitor the resorption of Vitapex and the physiological resorption of the primary tooth roots.
  - Evaluate for any signs of pathological root resorption or adverse effects on the succedaneous permanent tooth.
  - Success: Defined as the absence of clinical signs and symptoms and no radiographic evidence of new or enlarging radiolucencies.
  - Failure: Defined as the presence of clinical signs or symptoms, or radiographic evidence of lesion progression.[1][9]

## Visualization of Workflow and Mechanism of Action Experimental Workflow









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Effectiveness of Vitapex® Pulpectomy Treatment of Primary Teeth: A Retrospective Study | OSR : Oral Sciences Reports [dent.cmu.ac.th]
- 2. podj.com.pk [podj.com.pk]
- 3. researchgate.net [researchgate.net]



- 4. aapd.org [aapd.org]
- 5. Clinical and Radiographic Evaluation of 3Mix and Vitapex as Pulpectomy Medicament in Primary Molars: An In Vivo Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. krishna.gs.washington.edu [krishna.gs.washington.edu]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Protocol for Using Vitapex as an Intracanal Medicament in Longitudinal Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194480#protocol-for-using-vitapex-as-an-intracanal-medicament-in-longitudinal-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com